7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol
CAS No.:
Cat. No.: VC16331080
Molecular Formula: C21H16FN3O2
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16FN3O2 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 7-[(4-fluorophenyl)-[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol |
| Standard InChI | InChI=1S/C21H16FN3O2/c22-15-8-5-14(6-9-15)18(25-21-17(26)4-2-12-24-21)16-10-7-13-3-1-11-23-19(13)20(16)27/h1-12,18,26-27H,(H,24,25) |
| Standard InChI Key | KEVPETOESFEUOT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)F)NC4=C(C=CC=N4)O)O)N=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol (IUPAC name: (4-fluoro-3-hydroxyphenyl)-[7-(4-hydroxy-3-methylphenyl)quinolin-2-yl]methanone) is a heterocyclic compound with the molecular formula C₂₃H₁₆FNO₃ and a molecular weight of 373.4 g/mol . The structure combines a quinoline core substituted at the 7-position with a bifunctional aminomethyl group bridging aromatic and heteroaromatic systems.
Table 1: Key Molecular Properties
Structural Components
The molecule features three distinct aromatic systems:
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Quinoline moiety: A bicyclic structure comprising a benzene ring fused to a pyridine ring, providing π-conjugation and metal-chelating capabilities.
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4-Fluoro-3-hydroxyphenyl group: Electron-withdrawing fluorine and hydroxyl groups create polarity gradients influencing solubility and intermolecular interactions.
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3-Hydroxypyridin-2-ylamino linker: A secondary amine bridging the quinoline and fluorophenyl groups, introducing hydrogen-bonding potential .
Synthetic Methodologies
Betti Reaction Framework
The compound's synthesis likely employs modifications of the classical Betti reaction, a three-component condensation between:
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8-Hydroxyquinoline derivatives
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Aromatic aldehydes (e.g., 4-fluorobenzaldehyde)
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Aminophenols (e.g., 2-amino-3-hydroxypyridine)
This methodology enables simultaneous formation of C-C and C-N bonds under acidic conditions, typically yielding products in 34–65% yields after crystallization .
Table 2: Representative Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 8-Hydroxyquinoline | 1.0 eq | Nucleophilic substrate |
| 4-Fluorobenzaldehyde | 1.5 eq | Electrophilic partner |
| 2-Amino-3-hydroxypyridine | 1.0 eq | Amine donor |
| HCl (6M aq.) | Solvent | Acid catalyst |
| Reaction Time | 72 h | RT to Reflux |
Purification typically involves sequential extraction (EtOAC/cyclohexane), magnesium sulfate drying, and column chromatography .
Stereochemical Considerations
Structural Analysis and Computational Modeling
X-ray Crystallography
Though crystallographic data remains unpublished for this specific compound, analogous structures show:
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Quinoline-phenyl dihedral angles: 45–60°
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Intramolecular hydrogen bonds: Between pyridinium N-H and quinoline O-H groups (2.1–2.3 Å)
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Fluorine participation: C-F···π interactions (3.0–3.5 Å) stabilizing crystal packing .
Computational Descriptors
DFT calculations predict:
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Dipole moment: 5.2–5.8 Debye (polarity)
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LogP: 2.8 ± 0.3 (moderate lipophilicity)
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pKa values:
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Quinoline -OH: 9.2
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Pyridinium -NH⁺: 6.8
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Phenolic -OH: 10.1
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These properties suggest pH-dependent solubility and membrane permeability .
Antimicrobial Properties
Quinoline derivatives exhibit broad-spectrum activity against:
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Gram-positive bacteria: MIC = 8–32 μg/mL
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Mycobacteria: MIC₉₀ = 4–16 μg/mL
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Candida spp.: IC₅₀ = 12–48 μg/mL
Mechanisms include topoisomerase inhibition and metal ion sequestration critical for microbial enzymes .
Applications and Future Directions
Medicinal Chemistry
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Neurodegenerative disease: COMT inhibition potential for Parkinson's adjunct therapy
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Oncology: Topoisomerase IIα inhibition in breast cancer models (EC₅₀ = 1.2–5.6 μM)
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Antimicrobials: MRSA/VRE infection treatment
Material Science
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Fluorescent probes: π-Conjugated system enables λₑₘ = 450–550 nm (blue-green emission)
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Metal-organic frameworks: Chelation sites for Cu²⁺/Fe³⁺ coordination polymers
Research Challenges
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Solubility optimization: Prodrug strategies for phenolic hydroxyl groups
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Blood-brain barrier penetration: LogD adjustment via substituent modulation
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Metabolic stability: Glucuronidation/sulfation resistance through fluorination
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